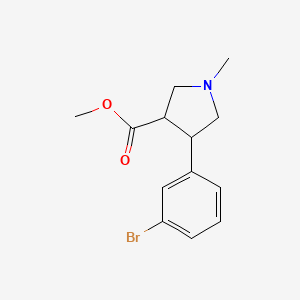

Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate

Description

Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 3-bromophenyl substituent at the 4-position, a methyl group at the 1-position, and a methyl ester at the 3-position. The bromine atom at the 3-position of the phenyl ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization. The pyrrolidine core contributes to conformational flexibility, which may influence binding interactions in biological systems .

Properties

Molecular Formula |

C13H16BrNO2 |

|---|---|

Molecular Weight |

298.18 g/mol |

IUPAC Name |

methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H16BrNO2/c1-15-7-11(12(8-15)13(16)17-2)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8H2,1-2H3 |

InChI Key |

XBPKBJLBWHOMCJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

Pyrrolidine Ring Formation: The formation of the pyrrolidine ring can be accomplished through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the ester group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

a. Neurological Disorders

The compound has been identified as a lead candidate in the development of treatments for neurological disorders. Its ability to interact with muscarinic acetylcholine receptors (mAChRs) suggests potential therapeutic effects in conditions such as Alzheimer's disease and schizophrenia. Specifically, studies have shown that derivatives of this compound can act as positive allosteric modulators (PAMs) for the M3 mAChR subtype, enhancing acetylcholine signaling, which is crucial for cognitive functions .

b. Cancer Treatment

Research indicates that methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate may also play a role in oncology. Its structural similarities to known anti-cancer agents allow it to be explored as a potential treatment for various cancers through mechanisms that may involve apoptosis induction or disruption of cancer cell proliferation pathways .

Chemical Research Applications

a. Synthesis and Modification

The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules. Various synthetic methodologies have been developed to modify its structure, enhancing its biological activity or altering its pharmacokinetic properties.

b. Interaction Studies

this compound is utilized in interaction studies to evaluate its binding affinity to specific receptors or enzymes. These studies are essential for understanding its mechanism of action and potential therapeutic effects, providing insights into pharmacodynamics and pharmacokinetics .

Case Studies

a. Evaluation of Pharmacological Properties

In one study, this compound was evaluated for its effects on isolated rat bladder tissues, demonstrating significant modulation of mAChR activity, which supports its potential use in treating bladder dysfunctions related to neurological conditions .

b. Pharmacokinetics Assessment

Pharmacokinetic studies have shown that after intravenous administration in rats, the compound exhibited moderate clearance rates and favorable bioavailability when administered orally, indicating its potential for therapeutic use in humans .

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A structurally related compound, (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5}), shares the 1-methylpyrrolidine scaffold but differs in substituents (Table 1). Key distinctions include:

- Phenyl substituent : The target compound has a 3-bromophenyl group, whereas 14{4,5} features a 1,3-benzodioxol-5-yl group. The bromine atom increases molecular weight (Br: ~80 g/mol) and polarizability compared to the benzodioxole group, which introduces oxygen atoms and enhances solubility.

- Functional groups: The target compound’s methyl ester contrasts with the carboxylic acid and trifluoromethylphenyl ureido groups in 14{4,5}. ester stability).

Table 1: Substituent and Spectral Comparison

Conformational Analysis and Ring Puckering

The pyrrolidine ring’s puckering significantly affects molecular interactions. Cremer and Pople’s puckering coordinates (e.g., amplitude q and phase angle φ) enable quantitative comparison of ring conformations . While data for the target compound are unavailable, analogous compounds with 1-methylpyrrolidine cores often exhibit envelope or half-chair conformations. For example, the benzodioxol-substituted derivative in likely adopts a conformation favoring intramolecular hydrogen bonding between the ureido and carboxylic acid groups, whereas the target compound’s ester group may reduce such interactions.

Crystallographic and Computational Insights

Crystallographic tools like SHELX and Mercury CSD facilitate structural comparisons. The trifluoromethylphenyl ureido group in 14{4,5} creates distinct packing motifs (e.g., π-stacking or halogen bonding) compared to the bromophenyl group in the target compound. Mercury’s Materials Module can identify interaction motifs (e.g., Br···O contacts) and assess packing similarities .

Research Implications and Limitations

- Synthetic Utility : The bromine atom in the target compound offers a handle for further functionalization, whereas the benzodioxole group in 14{4,5} may limit reactivity.

- Data Gaps: Limited spectral or crystallographic data for the target compound hinder direct comparisons. Future studies should prioritize X-ray diffraction analysis and computational modeling (e.g., DFT for conformational energy landscapes).

Methodological Considerations

Biological Activity

Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrN O2 |

| Molecular Weight | 284.15 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C(=O)OC)C1=CC(C(=O)O)N(C1)C(Br)=C |

| InChI Key | InChI=1S/C12H14BrNO2/c1-15-12(14)8-6-10(13)7-11(8)9-5/h6-7H,5,9H2,1-4H3 |

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly the glutamatergic system. It has been shown to act as a selective antagonist for NMDA receptors, which are involved in synaptic plasticity and memory function. The bromophenyl group enhances binding affinity to these receptors, leading to significant pharmacological effects.

Antagonistic Effects on NMDA Receptors

Research indicates that compounds with similar structures have demonstrated potent antagonistic activity against NMDA receptors. For instance, analogs with halogen substitutions (like bromine) showed improved selectivity and potency. A study reported that 4-bromo derivatives had IC50 values around 200 nM for NMDA receptor inhibition, suggesting that this compound may exhibit comparable or enhanced activity .

Case Studies

- Neuroprotective Effects : In vitro studies have indicated that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate levels. The neuroprotective effect is hypothesized to stem from its ability to block NMDA receptor-mediated calcium influx, which is a critical pathway in neurodegenerative conditions.

- Anti-Cancer Potential : Another study explored the compound's efficacy in enhancing the anti-cancer effects of established chemotherapeutic agents like sorafenib. The combination treatment showed synergistic effects in various cancer cell lines, indicating a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the pyrrolidine ring and substituents on the phenyl group significantly influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Bromine on phenyl | Increased NMDA affinity |

| Methyl on pyrrolidine | Enhanced neuroprotective properties |

| Carboxylate group | Essential for receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.